

physical and chemical properties of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5

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Compound of Interest

Compound Name: 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

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An In-depth Technical Guide to 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5, a versatile heterocyclic compound with significant applications in analytical chemistry, organic synthesis, and pharmaceutical development. This document details its key characteristics, provides established experimental protocols for its synthesis and analysis, and visualizes its fundamental chemical processes.

Core Physical and Chemical Properties

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5, with the chemical formula $C_{17}H_{14}N_2O_2$, is a yellow or white to almost white crystalline powder.[1][2][3] Its molecular weight is approximately 278.31 g/mol .[1][3] A key characteristic of this compound is its existence in tautomeric forms, primarily the keto and enol forms, which influences its physical properties such as melting point and solubility.[4] It is generally insoluble in water but soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]

Summary of Physical and Chemical Data

| Property | Value | Source(s) |
|---------------------------|--|-----------|
| Molecular Formula | C ₁₇ H ₁₄ N ₂ O ₂ | [1][3] |
| Molecular Weight | 278.31 g/mol | [1][3] |
| CAS Number | 4551-69-3 | [1][3] |
| Appearance | Yellow or white to almost white crystalline powder | [1][2][3] |
| Melting Point (keto form) | 122 °C | [4] |
| Melting Point (enol form) | 92 °C | [4] |
| Melting Point (range) | 116 - 120 °C | [3] |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |

Tautomerism

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 exhibits keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent and other environmental conditions. The enol form is a yellowish solid, while the keto form is colorless.[4]

Recrystallization from polar solvents like alcohol-water mixtures tends to yield the keto form, whereas nonpolar solvents such as ligroin or chloroform favor the enol form.[4]

Caption: Keto-enol tautomerism of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5

A common and effective method for the synthesis of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 involves the C-acylation of 1-phenyl-3-methyl-pyrazolone-5.[4][7][8]

Materials:

- 1-phenyl-3-methyl-pyrazolone-5

- Dioxane
- Calcium hydroxide
- Benzoyl chloride
- Dilute hydrochloric acid
- Methanol-water mixture for recrystallization

Procedure:

- Dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of dioxane in a flask equipped with a stirrer, separatory funnel, and reflux condenser, with gentle heating.[4]
- Add 12 g of calcium hydroxide to the solution.[4]
- Add 9.9 ml of benzoyl chloride dropwise to the mixture over a period of 1 minute. The reaction mixture will become a thick paste, and an increase in temperature will be observed. [4]
- Heat the mixture to reflux for 30 minutes.[4]
- After cooling, pour the reaction mixture into 200 ml of 2 N dilute hydrochloric acid to decompose the calcium complex. This will cause the precipitation of cream-colored crystals. [4]
- Collect the crystals using a Büchner funnel.
- Recrystallize the crude product from a slightly acidified methanol-water mixture to yield the pure 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.[4]



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Caption: Workflow for the synthesis of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 and to study its tautomeric forms.

¹H NMR Spectroscopy:

- **Sample Preparation:** Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- **Analysis:** In CDCl₃, the spectrum typically shows signals corresponding to the CH-form.^[9] In DMSO-d₆, the presence of multiple tautomeric forms (OH, CH, and NH) can be observed.^[9] One study reported the following chemical shifts in CDCl₃: δ 2.32 (3H, s, CH₃), 6.27 (1H, s, C=CH), and 7.20-8.20 (10H, m, 2C₆H₅).^[1]

¹³C NMR Spectroscopy:

- **Sample Preparation:** Similar to ¹H NMR, dissolve the sample in an appropriate deuterated solvent.
- **Analysis:** The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** A common method is to prepare a potassium bromide (KBr) disc containing the sample.
- **Analysis:** The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) group, carbon-carbon double bonds (C=C), and other functional groups within the molecule. The position of the carbonyl peak can provide insights into the tautomeric form present.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

- **Sample Preparation:** Dissolve the sample in a suitable solvent, such as ethanol or chloroform, to a known concentration.

- Analysis: The UV-Vis spectrum is typically recorded over a range of 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is a characteristic property of the compound and its tautomeric forms. One source reports a λ_{max} of 270 nm.[1]

Applications

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 is a valuable compound in several scientific fields:

- Analytical Chemistry: It is used as a chelating agent for the extraction and spectrophotometric determination of various metal ions.[4]
- Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and dyes.[3]
- Pharmaceutical Development: Pyrazolone derivatives have been investigated for a range of biological activities, and this compound can be a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[3]

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